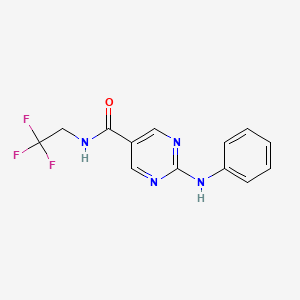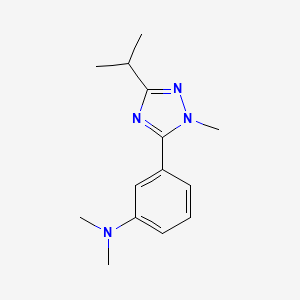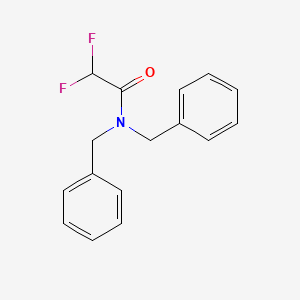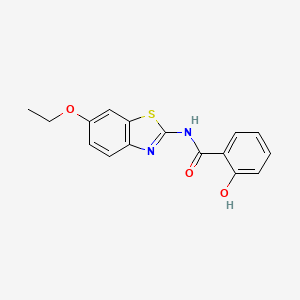
2-anilino-N-(2,2,2-trifluoroethyl)-5-pyrimidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-anilino-N-(2,2,2-trifluoroethyl)-5-pyrimidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields of study. This compound is also known as TAE684 and is a potent inhibitor of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase that plays a crucial role in the development and progression of various cancers.
Mécanisme D'action
TAE684 inhibits the activity of ALK by binding to its ATP-binding site, thereby preventing the activation of downstream signaling pathways that are involved in cell growth and survival. This inhibition of ALK activity ultimately leads to the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
TAE684 has been found to have various biochemical and physiological effects on cancer cells. It inhibits the activity of ALK, which is involved in the regulation of various cellular processes, including cell growth, survival, and differentiation. In addition, TAE684 has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using TAE684 in lab experiments is its potency and selectivity towards ALK. This allows for the specific inhibition of ALK activity without affecting other cellular processes. However, one limitation of using TAE684 is its potential toxicity towards normal cells, which can limit its use in preclinical studies.
Orientations Futures
There are several future directions for the study of TAE684. One potential application is in the development of combination therapies for cancer treatment, where TAE684 can be used in combination with other drugs to enhance their efficacy. In addition, the development of more potent and selective ALK inhibitors based on the structure of TAE684 is also an area of future research. Finally, the identification of biomarkers that can predict the response of cancer cells to TAE684 can also help in the development of personalized cancer treatment strategies.
Méthodes De Synthèse
The synthesis of TAE684 involves the reaction of 2-amino-5-bromo-N-(2,2,2-trifluoroethyl)benzamide with 4-chloropyrimidine under appropriate reaction conditions. The resulting compound is then subjected to various purification steps to obtain pure TAE684.
Applications De Recherche Scientifique
TAE684 has been extensively studied for its potential applications in cancer research. It has been found to be effective in inhibiting the growth of cancer cells in various types of cancer, including non-small cell lung cancer, neuroblastoma, and anaplastic large cell lymphoma. In addition, TAE684 has also been found to be effective in inhibiting the growth of cancer stem cells, which are responsible for the recurrence of cancer after treatment.
Propriétés
IUPAC Name |
2-anilino-N-(2,2,2-trifluoroethyl)pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O/c14-13(15,16)8-19-11(21)9-6-17-12(18-7-9)20-10-4-2-1-3-5-10/h1-7H,8H2,(H,19,21)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACRKEAURHDZSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C(C=N2)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5682240.png)
![2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-phenyl-3(2H)-pyridazinone](/img/structure/B5682257.png)
![2-(4-fluorophenyl)-5-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5682264.png)

![N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5682283.png)

![N-phenyl-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5682312.png)
![(3S*,4S*)-4-cyclopropyl-1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5682321.png)

![N,3-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5682326.png)
![3-[3-(6,7-dimethoxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylic acid](/img/structure/B5682336.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5682338.png)
![methyl 1-(cyclopropylmethyl)-3-[2-(1,4-diazepan-1-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylate hydrochloride](/img/structure/B5682343.png)